4-Bromo-1-fluoro-2-(methoxymethoxy)benzene
Overview
Description
4-Bromo-1-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method is:
Bromination and Fluorination: The starting material, such as fluorobenzene, undergoes bromination in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum tribromide.
Methoxymethoxylation: The intermediate product is then reacted with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution reactions.
Organolithium Compounds: Employed in substitution and coupling reactions.
Palladium Catalysts: Utilized in cross-coupling reactions like Suzuki and Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene depends on its specific application
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It can affect signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-1-(methoxymethoxy)benzene
- 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
- 4-Bromo-2-fluorobenzotrifluoride
Uniqueness
4-Bromo-1-fluoro-2-(methoxymethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with the methoxymethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPIRZVESLIANI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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